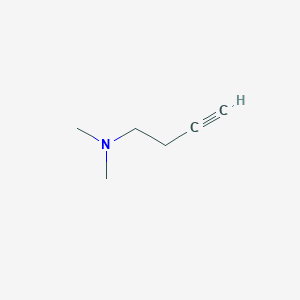

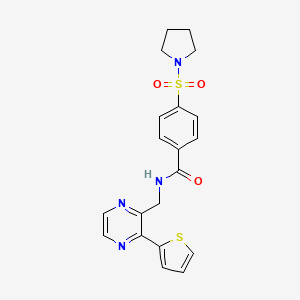

![molecular formula C12H8F3N3O4 B2863160 1-[[3-(trifluoromethyl)phenyl]methyl]triazole-4,5-dicarboxylic Acid CAS No. 63778-15-4](/img/structure/B2863160.png)

1-[[3-(trifluoromethyl)phenyl]methyl]triazole-4,5-dicarboxylic Acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Triazoles are a class of heterocyclic compounds that contain a five-membered aromatic ring with two carbon atoms and three nitrogen atoms . They are known for their versatile biological activities and are present in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular . Trifluoromethyl groups are often used in medicinal chemistry due to their ability to modify the chemical properties of drug molecules .

Scientific Research Applications

Organic Synthesis and Methodologies

Triazole derivatives, including those related to 1-[[3-(trifluoromethyl)phenyl]methyl]triazole-4,5-dicarboxylic Acid, serve as crucial intermediates in the synthesis of various organic compounds. For instance, a study described the oriented synthesis of 1-Methyl-4-phenyl-1H-1,2,3-triazole-5-carboxylic Acid, highlighting the utility of triazole derivatives in the production of drugs (Da’an Liu et al., 2015). Another research focused on the ruthenium-catalyzed synthesis of 5-amino-1,2,3-triazole-4-carboxylates for creating biologically active compounds based on the triazole scaffold, demonstrating the flexibility of triazole chemistry in synthesizing peptidomimetics (S. Ferrini et al., 2015).

Catalysis and Chemical Reactions

Triazole compounds have been explored for their catalytic properties in various chemical reactions. A study on half-sandwich Ruthenium(II) complexes of click-generated 1,2,3-triazole-based organosulfur/-selenium ligands investigated these complexes' catalytic oxidation of alcohols and transfer hydrogenation of ketones, showcasing the application of triazole derivatives in catalysis (Fariha Saleem et al., 2013).

Antimicrobial Activity

Research into the antimicrobial properties of triazole derivatives has led to the synthesis of novel compounds with potential therapeutic applications. A study synthesized a series of 1,4-disubstituted 1,2,3-triazole derivatives as possible antimicrobial agents, revealing the compounds' moderate to good activity against tested bacterial and fungal strains (Rahul P. Jadhav et al., 2017).

Supramolecular Chemistry

The unique structural features of 1,2,3-triazoles have been utilized in supramolecular and coordination chemistry, leveraging their ability to engage in diverse supramolecular interactions. Research on the supramolecular interactions of 1,2,3-triazoles compared to established functional units provides insights into their potential applications in anion recognition, catalysis, and photochemistry (B. Schulze & U. Schubert, 2014).

Properties

IUPAC Name |

1-[[3-(trifluoromethyl)phenyl]methyl]triazole-4,5-dicarboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8F3N3O4/c13-12(14,15)7-3-1-2-6(4-7)5-18-9(11(21)22)8(10(19)20)16-17-18/h1-4H,5H2,(H,19,20)(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYIOCTSNKRPMET-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)CN2C(=C(N=N2)C(=O)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8F3N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 4-azaspiro[2.5]octane-7-carboxylate hcl](/img/structure/B2863078.png)

![2-((4-fluorophenyl)thio)-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)acetamide](/img/structure/B2863080.png)

![4-methyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2863081.png)

![1-[(4-Fluorophenyl)methyl]-2-methylbenzimidazole](/img/structure/B2863086.png)

![7,9-Dimethyl-2-[(4-methylbenzyl)sulfanyl]-4-(phenylsulfanyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidine](/img/structure/B2863087.png)

![2-(4-methoxyphenyl)-5-[(2-methylprop-2-en-1-yl)oxy]-N-phenyl-1-benzofuran-3-carboxamide](/img/structure/B2863097.png)

![2-(4-chlorophenoxy)-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2863098.png)